molecular formula C10H8O5 B11892746 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one

7,8-Dihydroxy-3-methoxy-2H-chromen-2-one

Cat. No.: B11892746
M. Wt: 208.17 g/mol
InChI Key: PAZMHDIDDBCEEJ-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-3-methoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by its chromen-2-one core structure, with hydroxyl groups at positions 7 and 8, and a methoxy group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one typically involves the hydroxylation and methoxylation of a chromen-2-one precursor. One common method includes the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper salts. Methoxylation can be achieved using methanol in the presence of acidic or basic catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. Extraction methods include solvent extraction from plant materials followed by purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chromen-2-one core can be reduced to form dihydrocoumarins.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,8-Dihydroxy-3-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one
  • 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one

Comparison: 7,8-Dihydroxy-3-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarins. For instance, the presence of hydroxyl groups at positions 7 and 8 enhances its antioxidant properties, while the methoxy group at position 3 influences its solubility and reactivity .

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

7,8-dihydroxy-3-methoxychromen-2-one

InChI

InChI=1S/C10H8O5/c1-14-7-4-5-2-3-6(11)8(12)9(5)15-10(7)13/h2-4,11-12H,1H3

InChI Key

PAZMHDIDDBCEEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C(C=C2)O)O)OC1=O

Origin of Product

United States

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